molecular formula C8H13F2NO2 B2428716 Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate CAS No. 2248414-09-5

Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate

Cat. No.: B2428716
CAS No.: 2248414-09-5
M. Wt: 193.194
InChI Key: CAHJYFSQMNCRCA-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate is a synthetic organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate is unique due to its difluorinated cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of fluorine atoms enhances its stability and potential biological activity.

Properties

IUPAC Name

ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-2-13-6(12)7(5-11)3-8(9,10)4-7/h2-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHJYFSQMNCRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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